Corylifol A
Vue d'ensemble
Description
Corylifol A est un composé phénolique isolé des graines de Psoralea corylifolia, une plante médicinale traditionnellement utilisée en médecine chinoise . Il est connu pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . This compound a une formule moléculaire de C25H26O4 et un poids moléculaire de 390,47 g/mol .
Applications De Recherche Scientifique
Corylifol A has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound for studying the reactivity of flavonoids . In biology and medicine, this compound has shown promise in treating various conditions, including muscle atrophy, cancer, and inflammatory diseases . It enhances myogenesis and alleviates muscle atrophy by activating the p38 MAPK signaling pathway and reducing the expression of muscle-specific ubiquitin-E3 ligases . Additionally, this compound has been found to inhibit IL-6-induced STAT3 activation and phosphorylation, making it a potential therapeutic agent for inflammatory diseases .
Mécanisme D'action
Corylifol A has been shown to have a strong transactivation of MyoD and increased expression of myogenic markers, such as MyoD, myogenin, and myosin heavy chain (MHC) . It also increases the number of multinucleated and MHC-expressing myotubes . This compound reduces the expression of muscle-specific ubiquitin-E3 ligases (MAFbx and MuRF1) and myostatin, while activating Akt .
Safety and Hazards
Méthodes De Préparation
Corylifol A peut être extrait des graines de Psoralea corylifolia en utilisant des solvants organiques tels que le méthanol . Le processus d'extraction implique de broyer les graines en une poudre fine, suivie d'une extraction par solvant et d'une purification à l'aide de techniques chromatographiques
Analyse Des Réactions Chimiques
Corylifol A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles. En chimie, il est utilisé comme composé modèle pour étudier la réactivité des flavonoïdes . En biologie et en médecine, this compound s'est avéré prometteur dans le traitement de diverses affections, notamment l'atrophie musculaire, le cancer et les maladies inflammatoires . Il améliore la myogenèse et atténue l'atrophie musculaire en activant la voie de signalisation p38 MAPK et en réduisant l'expression des ligases ubiquitine-E3 spécifiques aux muscles . De plus, this compound s'est avéré inhiber l'activation et la phosphorylation de STAT3 induite par l'IL-6, ce qui en fait un agent thérapeutique potentiel pour les maladies inflammatoires .
Mécanisme d'action
This compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Il active la voie de signalisation p38 MAPK, qui est essentielle à la différenciation des myoblastes et à la régénération musculaire . This compound inhibe également l'activation et la phosphorylation de STAT3, un facteur de transcription impliqué dans les réponses inflammatoires . En modulant ces voies, this compound peut réduire l'inflammation, favoriser la régénération musculaire et inhiber la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Corylifol A est structurellement similaire à d'autres flavonoïdes isolés de Psoralea corylifolia, tels que le bakuchiol, la bavachinine, la néobavaisoflavone, la coryline, l'isobavachalcone et la bavachine . this compound est unique par son puissant effet inhibiteur sur l'activation de STAT3 induite par l'IL-6 et sa capacité à améliorer la myogenèse . Ces propriétés font de this compound un candidat prometteur pour le développement de nouveaux agents thérapeutiques pour les maladies inflammatoires et l'atrophie musculaire.
Propriétés
IUPAC Name |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUUXLHDOUMKM-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345950 | |
Record name | Corylifol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-88-7 | |
Record name | Corylifol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Corylifol A interact with its targets to exert its biological effects?
A: this compound has been shown to interact with a variety of molecular targets, influencing diverse cellular processes. For instance, CYA exhibits anti-inflammatory effects by inhibiting the IL-6-induced activation of STAT3, a transcription factor involved in inflammatory responses . Additionally, CYA can inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, further contributing to its anti-inflammatory properties .
Q2: What is the role of this compound in muscle atrophy?
A: Studies have shown that this compound can alleviate muscle atrophy through several mechanisms. In dexamethasone-induced muscle atrophy, CYA enhances muscle strength and mass, potentially by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α . This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB, a key regulator of inflammation. Furthermore, CYA can reduce the expression of muscle atrophic factors such as myostatin, atrogin-1, and muscle RING finger-1, further contributing to its protective effects against muscle wasting .
Q3: How does this compound impact bone health?
A: this compound has demonstrated promising bone-protective effects, particularly in the context of ovariectomy-induced bone loss, a model mimicking postmenopausal osteoporosis. While specific mechanisms are still being elucidated, research suggests CYA might act by suppressing osteoclastogenesis, the process of bone-resorbing osteoclast formation . Further research is necessary to fully understand the molecular intricacies of CYA's impact on bone metabolism.
Q4: Does this compound affect mitochondrial function?
A: Yes, studies indicate that this compound can positively influence mitochondrial function. In models of muscle atrophy, CYA has been shown to enhance mitochondrial biogenesis and improve mitochondrial quality control . It achieves this by upregulating the expression of mitochondrial dynamic factors, such as optic atrophy-1, mitofusin-1/2, fission, mitochondrial 1, and dynamin 1-like, through the AMP-activated protein kinase–peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling pathway. Moreover, CYA can enhance mitochondrial quality by promoting mitophagy, the selective degradation of damaged mitochondria, by upregulating the expression of mitophagy factors like p62, parkin, PTEN-induced kinase-1, and BCL2-interacting protein-3 .
Q5: What is the molecular formula and weight of this compound?
A5: this compound is characterized by the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol.
Q6: What spectroscopic data are available for the structural elucidation of this compound?
A: The structure of this compound has been elucidated using a range of spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) . These techniques provide detailed information about the compound's structure, including the connectivity and arrangement of atoms, which are crucial for understanding its interactions with biological targets.
Q7: What analytical methods are commonly employed for the quantification of this compound?
A: Several analytical techniques are commonly employed for the quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for its ability to separate and quantify CYA in complex mixtures, such as plant extracts and biological samples . The coupling of HPLC with mass spectrometry (MS) further enhances the sensitivity and selectivity of analysis, enabling the identification and quantification of CYA even at trace levels . Ultra-high performance liquid chromatography (UPLC), a more advanced form of HPLC offering improved speed and resolution, has also been utilized for the analysis of CYA, particularly in pharmacokinetic studies .
Q8: What is known about the pharmacokinetics of this compound?
A: Research suggests that this compound exhibits relatively poor bioavailability, which may be attributed to its extensive metabolism . Studies have demonstrated that CYA undergoes significant metabolism in the liver, primarily via oxidation and glucuronidation pathways.
Q9: Which enzymes are involved in the metabolism of this compound?
A: Studies have identified several enzymes involved in CYA metabolism, including cytochromes P450 (CYPs) and UDP-glucuronosyltransferases (UGTs) . Specifically, CYP1A1, CYP2C8, and CYP2C19 are the main CYPs contributing to CYA oxidation, while UGT1A1, UGT1A7, UGT1A8, and UGT1A9 play key roles in its glucuronidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.